REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([S:13]([N:16]([CH3:18])[CH3:17])(=[O:15])=[O:14])=[CH:5][C:4]=1[C:19]([O:21]C)=[O:20].[OH-].[Na+]>C(O)C>[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([S:13]([N:16]([CH3:17])[CH3:18])(=[O:15])=[O:14])=[CH:5][C:4]=1[C:19]([OH:21])=[O:20] |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Next, the solvent is evaporated off under vacuum
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Type
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EXTRACTION
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Details
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extracted once with ethyl acetate
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Type
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ADDITION
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Details
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1N HCl is added to the aqueous phase to pH 1-2
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Type
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EXTRACTION
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Details
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The mixture is extracted twice with dichloromethane
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Type
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CUSTOM
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Details
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dried
|
Type
|
CUSTOM
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Details
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evaporated
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Name
|
|
Type
|
|
Smiles
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COC1=C(C=C(C2=CC=CC=C12)S(=O)(=O)N(C)C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |